molecular formula C14H14N2O B4914464 N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide

N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B4914464
M. Wt: 226.27 g/mol
InChI Key: WRGRHSIHKCSOMK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a cyclopropyl group at the amide nitrogen and a pyrrole substituent at the 3-position of the benzene ring. For instance, nickel-catalyzed reductive aminocarbonylation of aryl halides and nitroarenes (as described in ) could be applicable, given its use in synthesizing N-(4-(1H-pyrrol-1-yl)phenyl)benzamide under optimized conditions (Ni(glyme)Cl₂, DMF, 120°C, 16 hours) . The compound’s pyrrole group introduces electron-rich aromaticity, while the cyclopropyl moiety may impart steric constraints, influencing reactivity and coordination properties.

Properties

IUPAC Name

N-cyclopropyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(15-12-6-7-12)11-4-3-5-13(10-11)16-8-1-2-9-16/h1-5,8-10,12H,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRHSIHKCSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 3-(1H-pyrrol-1-yl)benzoic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole ring or the benzamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrole derivatives.

Scientific Research Applications

N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Electronic Effects

  • Pyrrole vs.
  • N-Substituents : The cyclopropyl group in the target compound may create steric hindrance compared to bulkier substituents like the 2-(3,4-dimethoxyphenyl)ethyl group in Rip-B or the hydroxy-dimethyl ethyl group in ’s compound .

Physicochemical and Functional Properties

  • Melting Points : Rip-B’s melting point (90°C) provides a benchmark; the target compound’s pyrrole and cyclopropyl groups may lower this due to reduced crystallinity .
  • Directing Groups: ’s compound features an N,O-bidentate group for metal catalysis, whereas the target’s pyrrole could act as a π-donor or participate in coordination via nitrogen lone pairs .

Research Findings and Implications

  • Steric and Electronic Tuning : The cyclopropyl group’s small size and rigidity may enhance metabolic stability compared to bulkier N-substituents, a critical factor in drug design .
  • Heterocyclic Diversity : Pyrrole (target) and thiazole () substituents offer distinct electronic profiles, influencing solubility and reactivity in further functionalization .
  • Catalytic Applications : While ’s compound is tailored for C–H activation, the target’s structure may favor alternative reaction pathways, such as cyclopropane ring-opening under catalytic conditions .

Biological Activity

N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H14N2O

Structural Components:

  • A cyclopropyl group attached to a benzamide structure.
  • Substituted with a pyrrole ring, which enhances its reactivity and biological activity.

This unique structure contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit critical enzymes such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are essential in various metabolic pathways.
  • Cell Growth Regulation: The compound may influence pathways related to cell growth and glucose metabolism, leading to suppressed cell proliferation and increased glucose uptake in specific cell types.
  • Apoptosis Induction: It has been suggested that the compound could promote apoptosis in cancer cells, potentially through modulation of anti-apoptotic proteins like Bcl-2.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Studies have explored its potential as an anticancer agent. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting a mechanism through which it may exert its anticancer effects.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • In vitro assays have shown promising results against a range of bacterial strains, indicating its potential as a bioactive compound with antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamideSimilar benzamide structure with a pyrrole ringAnticancer and antimicrobial properties
N-cyclopropyl-3-(1H-pyrazol-1-yl)benzamideContains a pyrazole instead of pyrrolePotential MAO-B inhibitor
N-cyclopropyl-3-(1H-indol-1-yl)benzamideIndole ring substitutionAnticancer activity with different selectivity indices

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating its potential as an antimicrobial agent.

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